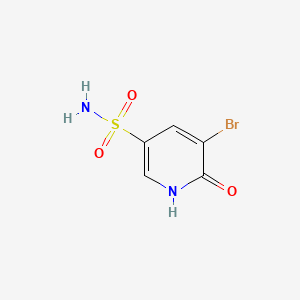![molecular formula C10H11BrO3S B13460774 2-[2-(4-Bromobenzenesulfonyl)ethyl]oxirane](/img/structure/B13460774.png)
2-[2-(4-Bromobenzenesulfonyl)ethyl]oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-Bromobenzenesulfonyl)ethyl]oxirane is an organic compound that features an oxirane (epoxide) ring and a bromobenzenesulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Bromobenzenesulfonyl)ethyl]oxirane typically involves the reaction of 4-bromobenzenesulfonyl chloride with an appropriate epoxide precursor under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxirane ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反应分析
Types of Reactions
2-[2-(4-Bromobenzenesulfonyl)ethyl]oxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles, leading to the formation of different substituted products.
Reduction: The bromobenzenesulfonyl group can be reduced to the corresponding sulfonamide or sulfide under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted alcohols, amines, or thiols.
Reduction: Sulfonamides or sulfides.
Oxidation: Sulfoxides or sulfones.
科学研究应用
2-[2-(4-Bromobenzenesulfonyl)ethyl]oxirane has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents due to its ability to interact with biological targets.
Material Science: It is utilized in the preparation of advanced materials with specific properties, such as polymers and resins.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 2-[2-(4-Bromobenzenesulfonyl)ethyl]oxirane involves its interaction with nucleophilic sites in biological molecules. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles such as amino acids in proteins, leading to the modification of their function. The bromobenzenesulfonyl group can also participate in various biochemical pathways, contributing to the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
- 2-[2-(4-Chlorobenzenesulfonyl)ethyl]oxirane
- 2-[2-(4-Methylbenzenesulfonyl)ethyl]oxirane
- 2-[2-(4-Nitrobenzenesulfonyl)ethyl]oxirane
Uniqueness
2-[2-(4-Bromobenzenesulfonyl)ethyl]oxirane is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interaction with other molecules, making it a valuable tool in synthetic and medicinal chemistry.
属性
分子式 |
C10H11BrO3S |
|---|---|
分子量 |
291.16 g/mol |
IUPAC 名称 |
2-[2-(4-bromophenyl)sulfonylethyl]oxirane |
InChI |
InChI=1S/C10H11BrO3S/c11-8-1-3-10(4-2-8)15(12,13)6-5-9-7-14-9/h1-4,9H,5-7H2 |
InChI 键 |
ZCUJZVQVMBIRQX-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)CCS(=O)(=O)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Methylbenzenesulfonyl)-4-[(oxan-4-yl)methoxy]-2-azabicyclo[2.1.1]hexane](/img/structure/B13460714.png)
![N-[3-(bromomethyl)-3-[(tert-butyldimethylsilyl)oxy]cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13460720.png)



![2-chloro-N-[(1r,4r)-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl]acetamide](/img/structure/B13460745.png)




![Tert-butyl 3-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]azetidine-1-carboxylate](/img/structure/B13460762.png)



